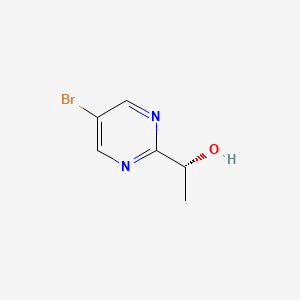

(R)-1-(5-bromopyrimidin-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(5-bromopyrimidin-2-yl)ethanol is a chiral compound that features a bromopyrimidine moiety attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-bromopyrimidin-2-yl)ethanol typically involves the bromination of pyrimidine followed by the introduction of the ethanol group. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate chiral alcohol to yield the desired product.

Industrial Production Methods

Industrial production of ®-1-(5-bromopyrimidin-2-yl)ethanol may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-bromopyrimidin-2-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromopyrimidine moiety can be reduced to form the corresponding pyrimidine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of 5-bromopyrimidine-2-carboxylic acid.

Reduction: Formation of 5-bromopyrimidine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(R)-1-(5-bromopyrimidin-2-yl)ethanol has been identified as a potential candidate for drug development targeting specific biological pathways. Its structure allows for interactions with various molecular targets, including receptors and enzymes, which can modulate their activities. The bromine atom in the pyrimidine ring enhances the compound's reactivity, making it suitable for further chemical modifications aimed at improving pharmacological properties .

2. Biological Activity

Research has shown that this compound exhibits significant biological activity by interacting with specific receptors. For instance, studies indicate that it can effectively bind to serotonin receptors, potentially influencing mood and behavior . The unique combination of the bromopyrimidine moiety with the ethanol group facilitates diverse interactions, such as hydrogen bonding and π-π stacking with aromatic residues in target proteins.

Case Studies

Case Study 1: Receptor Interaction Studies

A study focused on the interaction of this compound with serotonin receptors demonstrated its binding affinity and activation potential. Experimental results indicated that certain derivatives of this compound could activate the 5-HT2C receptor at concentrations higher than 10 μM, showcasing its potential as a selective agonist .

| Compound | Activation (%) | Concentration (μM) |

|---|---|---|

| This compound | 50% | 10 |

| Other derivatives | Varies | Varies |

Case Study 2: Synthesis and Evaluation of Derivatives

Research into the synthesis of this compound derivatives has highlighted its role in developing new pharmacological agents. By modifying the side chains or substituents on the pyrimidine ring, researchers have been able to enhance solubility and bioactivity while maintaining selectivity towards specific targets .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Utilizing starting materials such as 5-bromopyrimidine and appropriate alcohols.

- Reduction Reactions : Employing reducing agents to convert intermediates into the desired alcohol form.

- Purification Techniques : Utilizing column chromatography or recrystallization to obtain pure this compound.

Mechanism of Action

The mechanism of action of ®-1-(5-bromopyrimidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in cross-coupling reactions.

4-(5-Bromopyrimidin-2-yl)morpholine: A compound with a morpholine ring attached to the bromopyrimidine moiety.

N-(5-Bromopyrimidin-2-yl)acetamide: A bromopyrimidine derivative with an acetamide group.

Uniqueness

®-1-(5-bromopyrimidin-2-yl)ethanol is unique due to its chiral nature and the presence of both a bromopyrimidine and an ethanol group

Biological Activity

(R)-1-(5-bromopyrimidin-2-yl)ethanol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a bromine atom attached to a pyrimidine ring and an alcohol functional group, has shown potential in various pharmacological applications.

Structural Overview

The molecular structure of this compound is significant for its biological activity. The presence of the bromine atom enhances the compound's lipophilicity and biological interactions, while the hydroxyl group contributes to its solubility and reactivity. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Research indicates that this compound interacts with specific enzymes and receptors, modulating biological pathways through inhibition or activation of target proteins. The compound has been particularly studied for its effects on neurological and metabolic pathways, making it a promising candidate for drug development.

1. Enzyme Interaction

Studies have focused on how this compound interacts with various enzymes:

- Inhibition Studies : It has been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Binding Affinity : The bromine atom and chiral center enhance binding affinity towards specific biomolecules, crucial for therapeutic efficacy.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties:

- Antibacterial Activity : Preliminary studies suggest effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial action.

- Antifungal Properties : Similar compounds in the pyrimidine class have shown antifungal activity, suggesting potential for this compound in treating fungal infections.

Study 1: Pharmacological Potential

A study published in Nature explored the synthesis and biological activity of various pyrimidine derivatives, including this compound. The findings highlighted its potential as a precursor for drugs targeting neurological disorders. It was noted that the compound exhibited a strong binding affinity to certain receptors involved in neurotransmission .

Study 2: Imaging Studies

In research involving positron emission tomography (PET), this compound was labeled with carbon isotopes to assess its biodistribution in non-human primates. Results showed high initial uptake in the brain, indicating potential for neurological imaging applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-(5-bromopyrimidin-2-yl)ethanol | Similar bromination pattern | Lower binding affinity compared to R form |

| 5-Bromopyrimidine | No hydroxyl group | Limited pharmacological applications |

| Pyrimidine Derivative X | Varies in halogen substitution | Exhibits different antimicrobial properties |

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

(1R)-1-(5-bromopyrimidin-2-yl)ethanol |

InChI |

InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3/t4-/m1/s1 |

InChI Key |

XTAKQONFXDJSHA-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=NC=C(C=N1)Br)O |

Canonical SMILES |

CC(C1=NC=C(C=N1)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.